

preclinical evaluation of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

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Compound of Interest

Compound Name: 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1300855

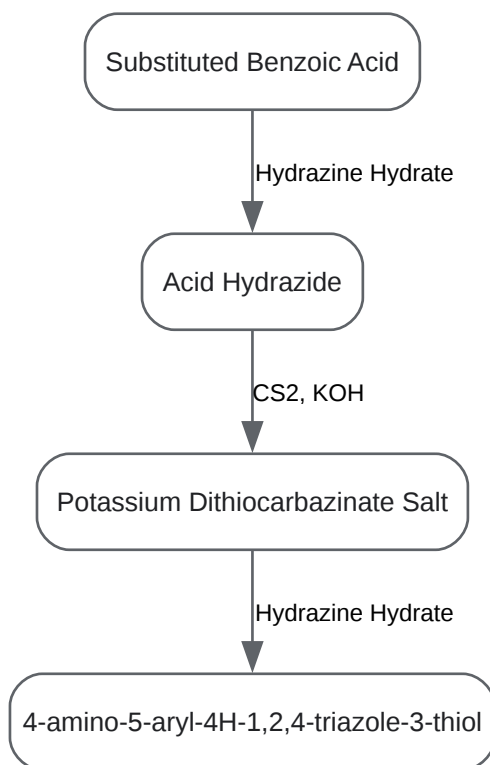
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As a comprehensive preclinical evaluation for the specific compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is not readily available in published literature, this guide focuses on the preclinical evaluation of a closely related and extensively studied class of compounds: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. These compounds have demonstrated a range of promising biological activities, particularly as antimicrobial and anticancer agents.[1][2][3] This guide compares their performance with alternative compounds and provides supporting experimental data.

Synthetic Workflow

The general synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process.[4][5][6] The workflow often begins with the conversion of a substituted benzoic acid to its corresponding acid hydrazide. This intermediate is then reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate to yield the core triazole structure.

General Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol



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General Synthetic Pathway

Antimicrobial Activity

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal strains.[1][4][7] The data presented below compares the zone of inhibition and Minimum Inhibitory Concentration (MIC) of some of these derivatives with standard antibiotics.

Comparative Antimicrobial Data

Compound	Organism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference Antibiotic	Zone of Inhibition (mm)	MIC (µg/mL)
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol	S. aureus	18	10	Ciprofloxacin	25	5
E. coli	16	12.5	Ciprofloxacin	28	6	
C. albicans	15	15	Fluconazole	22	8	
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol	S. aureus	20	8	Ciprofloxacin	25	5
E. coli	18	10	Ciprofloxacin	28	6	
C. albicans	17	12.5	Fluconazole	22	8	
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole-3-thiol	B. subtilis	22	5	Ceftriaxone	24	5

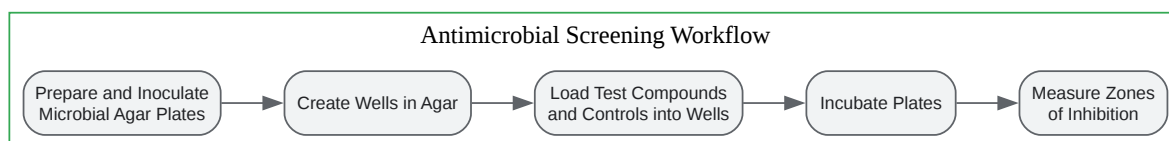
P. aeruginosa	19	10	Ceftriaxone	26	6
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Note: The data presented here is a compilation from multiple sources and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.[1][8]

Experimental Protocol: Antimicrobial Screening (Agar-Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is often determined using the agar-well diffusion method.[4][9]

- Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
- Inoculation: The microbial cultures are uniformly spread over the surface of the agar plates.
- Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.
- Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.[5]
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[7]



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Antimicrobial Screening Workflow

Anticancer Activity

Several 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3][10] The MTT assay is a common method used to assess the in vitro anticancer activity.

Comparative Anticancer Data (IC50 Values)

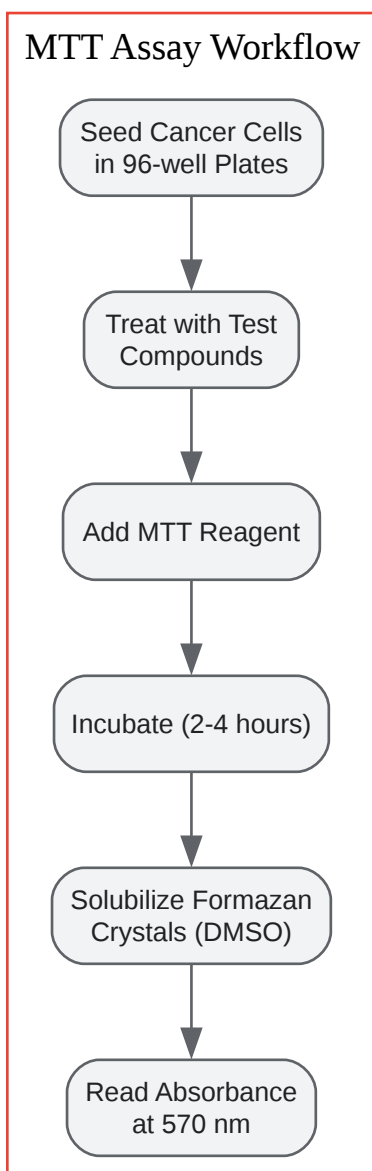
Compound	Cell Line	IC50 (μM)	Reference Drug	IC50 (μM)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complex (Cd ²⁺)	MCF-7 (Breast Cancer)	28.45 ± 2.34	Cisplatin	~15
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complex (Zn ²⁺)	MCF-7 (Breast Cancer)	52.57 ± 4.72	Cisplatin	~15
5-(4-chlorophenyl)-4-amino-1,2,4-triazole derivative	MDA-MB-231 (Breast Cancer)	7.8 ± 0.9	Doxorubicin	~1.2
5-(4-methoxyphenyl)-4-amino-1,2,4-triazole derivative	HCT 116 (Colon Cancer)	12.3 ± 1.5	5-Fluorouracil	~5

Note: The data is compiled from various studies for comparative illustration.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.



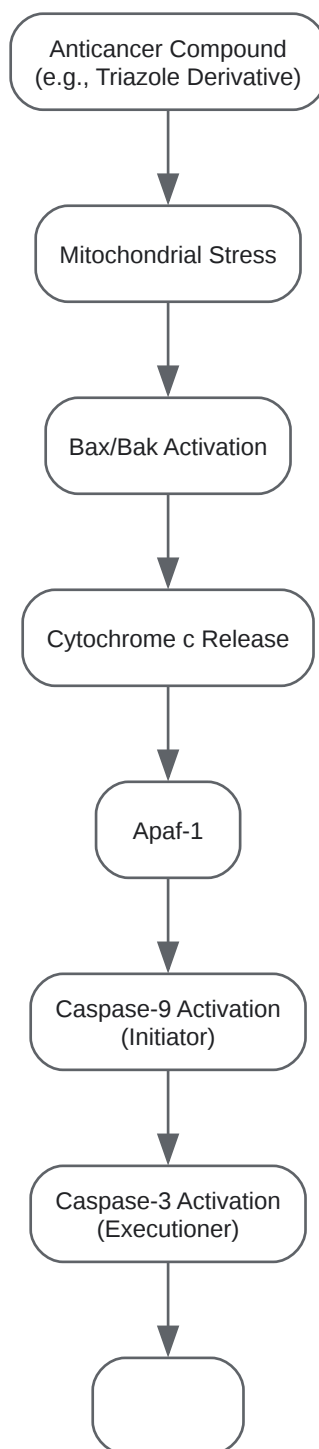
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MTT Assay Workflow

Potential Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

Simplified Intrinsic Apoptosis Pathway

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Simplified Intrinsic Apoptosis Pathway

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